molecular formula C15H11Cl2IO3 B6070346 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B6070346
M. Wt: 437.1 g/mol
InChI Key: GQCJVGZWRMVTID-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a complex organic compound characterized by its multiple functional groups, including a benzyl ether, an iodine atom, a methoxy group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with 2,4-dichlorobenzyl alcohol and 3-iodo-5-methoxybenzaldehyde as starting materials. The reaction conditions may include the use of a strong base, such as sodium hydride, to deprotonate the alcohol, followed by a nucleophilic substitution reaction to form the ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. The process would involve large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form a carboxylic acid.

  • Reduction: : The iodine atom can be reduced to form an iodide.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

  • Reduction: : 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl iodide

  • Substitution: : Various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, this compound may have potential applications in drug development. Its structural complexity and reactivity make it a candidate for the synthesis of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism by which 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

  • 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl iodide

  • 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzene

Uniqueness

4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity set it apart from simpler compounds.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IO3/c1-20-14-5-9(7-19)4-13(18)15(14)21-8-10-2-3-11(16)6-12(10)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCJVGZWRMVTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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